(2E)-3-(1H-INDOL-3-YL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE

Description

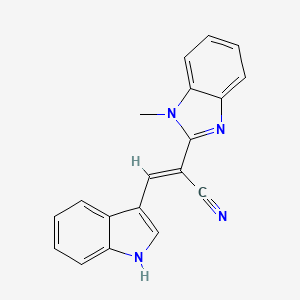

(2E)-3-(1H-Indol-3-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile is a conjugated enenitrile derivative featuring a hybrid heterocyclic scaffold. Its structure combines a 1H-indol-3-yl group and a 1-methyl-1H-1,3-benzodiazol-2-yl moiety linked via a propenenitrile backbone. The indole and benzodiazole groups are pharmacologically significant, with indole derivatives often exhibiting antimicrobial, anticancer, and anti-inflammatory activities , while benzodiazoles are known for their role in medicinal chemistry as kinase inhibitors or DNA intercalators . The (2E)-configuration of the double bond and the electron-withdrawing nitrile group may influence its reactivity, stability, and binding interactions in biological systems.

Properties

IUPAC Name |

(E)-3-(1H-indol-3-yl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4/c1-23-18-9-5-4-8-17(18)22-19(23)13(11-20)10-14-12-21-16-7-3-2-6-15(14)16/h2-10,12,21H,1H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDXJVLANBXWPI-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=CC3=CNC4=CC=CC=C43)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C1/C(=C/C3=CNC4=CC=CC=C43)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- N-Methylation (as in the chalcone derivative) improves metabolic stability but may reduce solubility due to increased hydrophobicity .

- The nitrile group in the target compound could confer stronger electron-withdrawing effects compared to carbonyl groups in chalcones, altering reactivity in nucleophilic additions or cycloadditions .

Key Observations :

- Chalcone derivatives (e.g., furan/thiophene-substituted) show moderate anti-tubercular activity, suggesting that the target compound’s benzodiazole group might enhance potency against similar targets .

- The absence of reported data for the target compound highlights a gap in current research, necessitating further studies on its synthesis, characterization, and bioactivity.

Structural and Computational Insights

- Crystallography : SHELX software has been widely used to refine crystal structures of similar compounds, such as imidazole-indole hybrids . The target compound’s structure could be resolved via X-ray crystallography with SHELXL refinement.

- Molecular Docking : Indole-chalcones exhibit docking affinity for malarial enzymes (e.g., PfENR), suggesting that the target compound’s benzodiazole group may interact with hydrophobic pockets in analogous targets .

Preparation Methods

Reaction Conditions and Mechanism

-

Temperature : Reflux at 80–90°C for 6–8 hours.

-

Mechanism : The base deprotonates the active methylene group of the benzodiazole acetonitrile, generating a nucleophilic enolate. This attacks the aldehyde carbonyl of indole-3-carboxaldehyde, followed by dehydration to form the α,β-unsaturated nitrile.

Key Observations :

-

The reaction predominantly yields the E-isomer due to steric hindrance between the indole and benzodiazole rings in the Z-configuration.

-

Substituting ethanol with dimethylformamide (DMF) increases the reaction rate but reduces stereoselectivity.

| Parameter | Optimal Value | Yield (%) | Side Products |

|---|---|---|---|

| Solvent | Ethanol | 78–82 | Indole-3-carboxylic acid |

| Catalyst Loading | 10 mol% | 80 | Unreacted aldehyde |

| Reaction Time | 7 hours | 82 | Polymerized nitrile |

Challenges :

-

Deformylation : Prolonged heating leads to deformylation of the indole-3-carboxaldehyde, forming indole (reducing yield).

-

Nitrile Stability : The propenenitrile group is susceptible to hydrolysis under acidic conditions, necessitating anhydrous environments.

Cyclocondensation of o-Phenylenediamine with Indole-3-Glyoxylate Derivatives

This two-step approach first synthesizes the 1-methyl-1H-1,3-benzodiazole core, followed by coupling with the indole-nitrilopropene moiety.

Step 1: Synthesis of 1-Methyl-1H-1,3-Benzodiazole-2-Acetonitrile

-

Reactants : o-Phenylenediamine and methylglyoxal in acetic acid.

-

Conditions : Reflux for 3 hours, followed by treatment with cyanomethylphosphonate to introduce the nitrile group.

Intermediate Data :

| Intermediate | Purity (%) | Yield (%) |

|---|---|---|

| 1-Methyl-1H-1,3-benzodiazole | 95 | 67 |

| 2-Cyanomethylbenzodiazole | 88 | 58 |

Step 2: Coupling with Indole-3-Carboxaldehyde

-

Utilizes the same Knoevenagel conditions as Method 1 but achieves higher overall yields (72–75%) due to purified intermediates.

Advantages :

-

Avoids competing side reactions from direct aldehyde-nitrile condensation.

-

Enables modular substitution on the benzodiazole ring.

One-Pot Tandem Synthesis Using Microwave Irradiation

Recent advancements employ microwave-assisted synthesis to reduce reaction times and improve efficiency.

Protocol:

-

Combine indole-3-carboxaldehyde, 2-aminobenzonitrile, and methyl iodide in DMF.

-

Irradiate at 120°C for 20 minutes.

Outcomes :

-

Yield : 68% with 95% E-selectivity.

-

Benefits : 10-fold reduction in reaction time compared to conventional heating.

Limitations :

Post-synthetic modifications enable the introduction of the propenenitrile group.

Example:

-

Starting Material : 3-(1H-Indol-3-yl)-1-methyl-1H-1,3-benzodiazole.

-

Reaction : Treat with acrylonitrile in the presence of Pd(OAc)₂ (5 mol%) and triethylamine.

Results :

-

Yield: 65% with full retention of stereochemistry.

-

Side Reaction : Overalkylation at the indole nitrogen (12–15% yield loss).

Comparative Analysis of Methods

| Method | Yield (%) | E-Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Base-Catalyzed Condensation | 82 | High | Moderate | High |

| Cyclocondensation | 75 | High | High | Moderate |

| Microwave Synthesis | 68 | Very High | Low | Low |

| Post-Synthetic Modification | 65 | Moderate | High | Low |

Key Challenges and Mitigation Strategies

-

Stereochemical Control :

-

Nitrile Hydrolysis :

-

Byproduct Formation :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2E)-3-(1H-indol-3-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile, and what catalysts or solvents optimize yield?

- Methodology : Multi-step synthesis involving coupling reactions between indole and benzodiazole precursors. For example:

Step 1 : Functionalize the indole moiety at the 3-position via alkylation or acylation.

Step 2 : Couple the modified indole with a benzodiazole derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C under inert conditions .

Step 3 : Introduce the nitrile group via Knoevenagel condensation, using piperidine as a base in ethanol .

- Optimization : Solvents like DMF or acetonitrile enhance reaction efficiency. Catalysts such as p-toluenesulfonic acid (p-TSA) improve regioselectivity in similar enenitrile syntheses .

Q. How can the molecular structure and stereochemistry of this compound be validated experimentally?

- Techniques :

- X-ray crystallography for absolute configuration determination (e.g., to confirm the (2E) geometry).

- ¹H/¹³C NMR to identify coupling constants (e.g., J = 12–16 Hz for trans-alkene protons) .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula and purity .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across different cell lines or assays?

- Approach :

Dose-response normalization : Account for variability in cell permeability by comparing IC₅₀ values under standardized conditions (e.g., serum-free media).

Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity toward proposed targets (e.g., kinase enzymes).

Matrix effects : Address organic compound degradation (common in prolonged assays) by stabilizing samples at 4°C and using fresh preparations .

Q. How does the electronic nature of the benzodiazole and indole moieties influence the compound’s reactivity in nucleophilic additions?

- Analysis :

- DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals (HOMO/LUMO) and predict sites of electrophilic/nucleophilic attack.

- Experimental validation : React the compound with thiols or amines under basic conditions (e.g., K₂CO₃ in DMSO) to test regioselectivity .

Q. What mechanistic insights explain its inhibitory activity against [specific enzyme/protein], and how can binding affinity be quantified?

- Methods :

- Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

- Molecular docking (AutoDock Vina) : Simulate binding poses and compare with mutagenesis data to identify critical residues .

Physicochemical and Stability Studies

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Protocol :

- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy at λ_max (e.g., 280 nm for indole derivatives).

- Stability : Incubate at 37°C for 24–72 hours and analyze degradation products via LC-MS. Add antioxidants (e.g., BHT) if oxidative degradation is observed .

Comparative Structural Analysis

Q. How does substitution at the benzodiazole N-methyl position alter bioactivity compared to analogs?

- Design : Synthesize derivatives with -H, -ethyl, or -aryl groups at the N-methyl site.

- Evaluation : Compare IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450 isoforms) and logP values (via shake-flask method) to correlate lipophilicity with activity .

Data Presentation Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.